molecular formula C8H11N2NaO2S B15323879 Sodium2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate

Sodium2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate

Cat. No.: B15323879
M. Wt: 222.24 g/mol
InChI Key: GFFRHBFXXPRDDM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate typically involves the reaction of 3-tert-butyl-1,2,4-thiadiazole with sodium acetate under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Sodium2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Sodium2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Sodium2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate involves its interaction with molecular targets and pathways in biological systems. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The presence of the tert-butyl group and sodium acetate moiety can influence the compound’s solubility, stability, and bioavailability, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups with the thiadiazole ring enhances the compound’s versatility and usefulness in scientific research and industrial applications .

Properties

Molecular Formula

C8H11N2NaO2S

Molecular Weight

222.24 g/mol

IUPAC Name

sodium;2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate

InChI

InChI=1S/C8H12N2O2S.Na/c1-8(2,3)7-9-5(13-10-7)4-6(11)12;/h4H2,1-3H3,(H,11,12);/q;+1/p-1

InChI Key

GFFRHBFXXPRDDM-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=NSC(=N1)CC(=O)[O-].[Na+]

Origin of Product

United States

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